

PF-06426779: A Potent IRAK4 Inhibitor - Patent Landscape and Comparative Analysis

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Compound of Interest

Compound Name: PF-06426779

Cat. No.: B15609436

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the patent information, novelty, and comparative performance of **PF-06426779**, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Patent Information and Novelty

PF-06426779 is a novel small molecule inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.

The key patent covering **PF-06426779** is WO2015150995A1.

- Patent Assignee: Pfizer Inc.
- Key Innovation: The patent discloses a series of substituted heterocyclic compounds, including **PF-06426779** (often cited as a specific example, such as example 189 in related patents), which exhibit potent and selective inhibition of IRAK4. The novelty of these compounds lies in their unique chemical scaffold, which provides high affinity for the IRAK4 active site, leading to potent inhibition of its kinase activity. The claims of the patent protect the chemical structure of these compounds, their synthesis, and their use in treating IRAK4-mediated disorders.

The primary novelty of **PF-06426779** and related compounds described in the patent is their ability to potently and selectively inhibit IRAK4, offering a potential therapeutic strategy for a range of inflammatory and autoimmune conditions by modulating the innate immune response.

Comparative Performance Analysis

PF-06426779 has been evaluated alongside other IRAK4 inhibitors and a degrader. The following table summarizes their comparative potency.

Compound Name (Alias)	Target	Assay Type	Potency (IC50/DC50)
PF-06426779	IRAK4	Biochemical	0.3 nM
IRAK4	Cellular (PBMC)	12.7 nM	
Zimlovisertib (PF-06650833)	IRAK4	Biochemical	0.2 nM[1]
IRAK4	Cellular (PBMC)	2.4 nM[1]	
Emavusertib (CA-4948)	IRAK4	Biochemical (FRET)	57 nM[2][3]
IRAK4	Cellular (THP-1)	<250 nM	
AS2444697	IRAK4	Biochemical	21 nM[4][5]
KT-474	IRAK4 (Degradar)	Cellular (THP-1, HTRF)	DC50: 8.9 nM
IRAK4 (Degradar)	Cellular (PBMCs)	DC50: 0.9 nM	

Experimental Protocols

Detailed methodologies for the key assays are crucial for the interpretation and replication of the presented data.

Biochemical Kinase Inhibition Assay (DELFI A)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.

- Reagents: Recombinant human IRAK4 enzyme, biotinylated peptide substrate (e.g., a derivative of Ezrin/Radixin/Moesin), ATP, assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT), test compound, and a detection system (e.g., DELFIA with Europium-labeled anti-phospho-antibody).
- Procedure:
 - The IRAK4 enzyme is incubated with the test compound at various concentrations in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
 - The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (at a concentration close to its K_m for IRAK4).
 - The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 30°C).
 - The reaction is stopped by the addition of an EDTA solution.
 - The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
 - After washing, a Europium-labeled antibody specific for the phosphorylated substrate is added and incubated.
 - Following another wash step, a DELFIA enhancement solution is added.
 - The time-resolved fluorescence is measured to quantify the extent of substrate phosphorylation.
- Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Cellular IRAK4 Inhibition Assay (TNF-α Release in PBMCs)

This assay assesses the functional consequence of IRAK4 inhibition in a cellular context by measuring the suppression of pro-inflammatory cytokine production.

- **Cell Culture:** Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using standard density gradient centrifugation (e.g., with Ficoll-Paque).
- **Procedure:**
 - PBMCs are seeded in a 96-well plate and pre-incubated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
 - The cells are then stimulated with a TLR agonist, such as R848 (a TLR7/8 agonist), to induce IRAK4-dependent signaling and subsequent TNF- α production.
 - After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
- **Cytokine Quantification:** The concentration of TNF- α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the R848-induced TNF- α production, is determined from the dose-response curve.

PROTAC-Mediated IRAK4 Degradation Assay (HTRF)

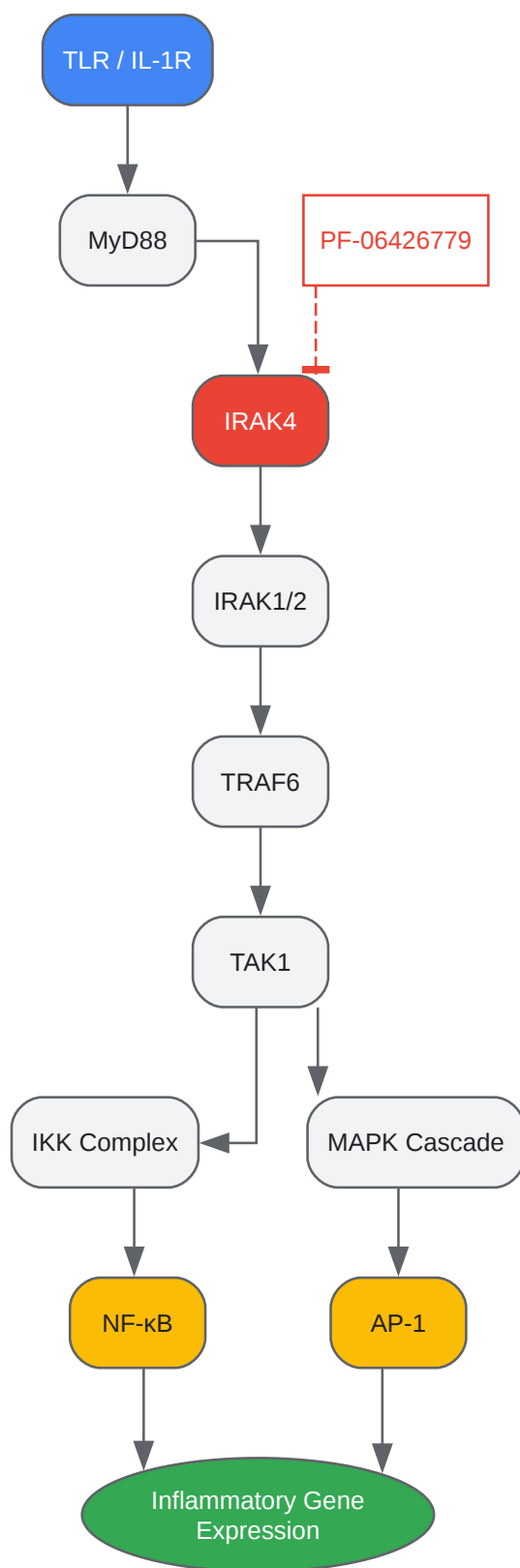
This assay quantifies the reduction of IRAK4 protein levels in cells following treatment with a PROTAC degrader like KT-474.

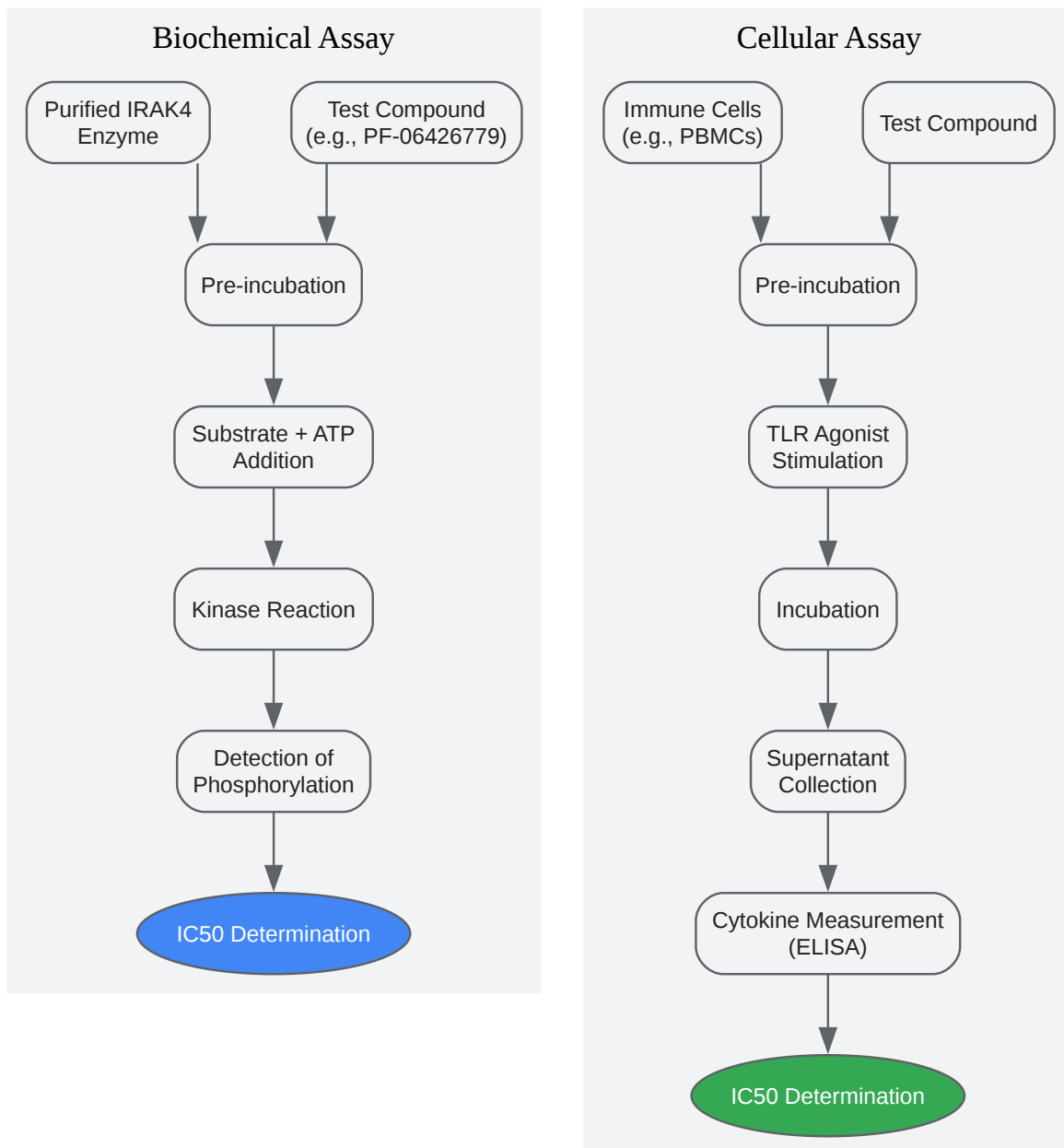
- **Cell Culture:** A suitable cell line, such as the human monocytic cell line THP-1, is used.
- **Procedure:**
 - Cells are seeded in a multi-well plate and treated with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours) to allow for protein degradation.
 - Following treatment, the cells are lysed to release the cellular proteins.
- **Protein Quantification (HTRF):**
 - The cell lysate is incubated with a pair of HTRF antibodies that specifically recognize IRAK4. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

- When both antibodies bind to IRAK4, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation.
- The HTRF signal is measured using a plate reader. The signal intensity is proportional to the amount of IRAK4 protein present in the lysate.
- Data Analysis: The DC50 (Degradation Concentration 50), the concentration of the PROTAC that induces 50% degradation of the target protein, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.





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